1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one is an organic compound that features a bromine atom, a fluorine atom, and a methylthio group attached to a phenyl ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of a precursor compound. One common method involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-(methylthio)acetophenone.
Bromination: The acetophenone derivative undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The resulting product, this compound, is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It is investigated for its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(3-chloro-4-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(3-fluoro-4-(ethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both a fluorine atom and a methylthio group on the phenyl ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10BrFOS |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-1-(3-fluoro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrFOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |
InChI Key |
MOMUGPYFRYCRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)F)Br |
Origin of Product |
United States |
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